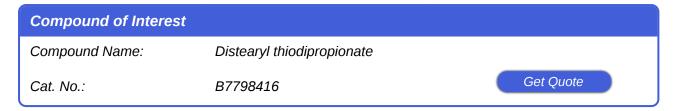


Application of Distearyl Thiodipropionate in Food Contact Materials: Detailed Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Distearyl thiodipropionate (DSTDP) is a secondary antioxidant widely utilized in the stabilization of polymers, including those intended for food contact applications.[1][2] As a thioether-type antioxidant, its primary function is to decompose hydroperoxides that are formed during the thermal oxidative degradation of plastic materials.[1][3] This action prevents autocatalytic degradation of the polymer, thereby extending its service life and maintaining its physical properties. DSTDP is often used synergistically with primary antioxidants, such as hindered phenols, to provide comprehensive protection against polymer degradation.[1]

This document provides detailed application notes and experimental protocols for the use of DSTDP in food contact materials, catering to researchers, scientists, and professionals involved in the development and safety assessment of these materials.

Regulatory Status and Safety

DSTDP is approved for use as an indirect food additive in several jurisdictions. In the United States, it is authorized by the Food and Drug Administration (FDA) for use in food contact materials under 21 CFR § 175.105 (Adhesives), § 175.300 (Resinous and polymeric coatings), and § 181.24 (Antioxidants and/or stabilizers for polymers).[1][4]



In the European Union, **Distearyl thiodipropionate** (FCM substance No 877) is listed in Annex I of Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food. The Scientific Committee on Food (SCF) has established a group specific migration limit (SML) of 5 mg/kg of food for DSTDP and related substances (thiodipropionic acid and its dilauryl ester).

Data Presentation: Physicochemical Properties and Regulatory Limits

A summary of the key physicochemical properties and regulatory limits for DSTDP is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of **Distearyl Thiodipropionate**

Property	Value	
CAS Number	693-36-7	
Molecular Formula	C42H82O4S	
Molecular Weight	683.18 g/mol	
Melting Point	63-69 °C[1]	
Appearance	White crystalline powder or flakes	
Solubility	Insoluble in water; Soluble in organic solvents like benzene and toluene.	

Table 2: Regulatory and Recommended Limits for DSTDP in Food Contact Materials



Regulation/Body	Specification	Limit
EU Regulation 10/2011	Specific Migration Limit (SML)	5 mg/kg of food (group restriction with related substances)
US FDA 21 CFR	Indirect Food Additive	Approved for use in specified polymers
Typical Usage Level	Concentration in Polymer	0.1% to 1.0% by weight

Experimental Protocols

Protocol for Determination of Specific Migration of DSTDP from Polyolefins into Food Simulants

This protocol outlines a method for quantifying the migration of DSTDP from polyolefin (e.g., polyethylene, polypropylene) food contact materials into food simulants, followed by analysis using High-Performance Liquid Chromatography (HPLC).

4.1.1. Materials and Reagents

- Food Simulants (as per EU Regulation 10/2011):
 - Simulant A: 10% (v/v) ethanol in distilled water
 - Simulant B: 3% (w/v) acetic acid in distilled water
 - Simulant D2: Olive oil or 95% (v/v) ethanol in distilled water
- DSTDP analytical standard (≥98% purity)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Phosphoric acid (for mobile phase adjustment)
- Glass migration cells or containers

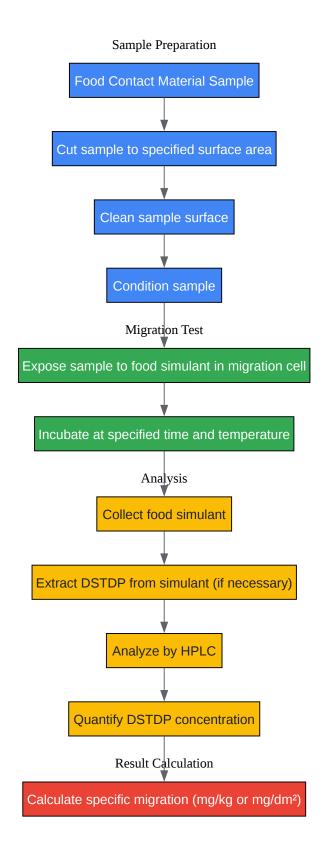






- Incubator or oven capable of maintaining temperatures up to 100°C
- HPLC system with a UV or Mass Spectrometric (MS) detector
- C18 reverse-phase HPLC column
- 4.1.2. Experimental Workflow









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